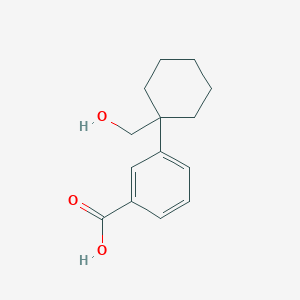

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid

Description

Properties

IUPAC Name |

3-[1-(hydroxymethyl)cyclohexyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAHCMAJXHRGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Modular Synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid

Topic: Synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid Content Type: Technical Guide / Whitepaper Audience: Senior Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Retrosynthetic Logic

This guide details the synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid , a structural motif often found in GPCR modulators (e.g., CCR5 antagonists) and analgesic pharmacophores. The molecule presents a specific synthetic challenge: the construction of a quaternary carbon center on a cyclohexane ring, coupled with the differentiation of two oxygenated functionalities (an aliphatic primary alcohol and an aromatic carboxylic acid) in a meta relationship.

Retrosynthetic Analysis

The most robust approach disconnects the molecule at the aryl-carboxylic acid bond and the hydroxymethyl side chain.

-

Aryl-Acid Formation: The benzoic acid moiety is best installed late-stage via carbonylation of an aryl halide (bromide) to avoid chemoselectivity issues during the reduction of the aliphatic side chain.

-

Quaternary Center Construction: The sterically congested 1,1-disubstituted cyclohexane is efficiently formed via double alkylation of a benzylic nitrile.

-

Side Chain Differentiation: The aliphatic nitrile serves as a masked alcohol, which can be hydrolyzed and reduced prior to the installation of the aromatic acid.

Strategic Route:

3-Bromophenylacetonitrile

Detailed Synthetic Protocol

Phase 1: Construction of the Quaternary Center

Target Intermediate: 1-(3-Bromophenyl)cyclohexanecarbonitrile

The formation of the quaternary center is the thermodynamic bottleneck. We utilize a phase-transfer catalyzed (PTC) alkylation or a strong base-mediated cyclization. The use of Sodium Hydride (NaH) in DMF/THF is preferred for high conversion, although PTC methods (NaOH/TBAB) are viable for larger scales.

Reagents:

-

3-Bromophenylacetonitrile (1.0 equiv)

-

1,5-Dibromopentane (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil, 2.5 equiv)

-

Solvent: DMF/THF (1:1 mixture)

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Deprotonation: Suspend NaH (washed with hexanes to remove oil) in dry DMF/THF at 0°C. Add 3-bromophenylacetonitrile dropwise. The solution will turn dark (anion formation). Stir for 30 min.

-

Cyclization: Add 1,5-dibromopentane dropwise via syringe pump over 45 minutes to control the exotherm. The slow addition minimizes intermolecular polymerization.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the non-polar product ( -

Workup: Quench carefully with sat.

at 0°C. Extract with -

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (0-5% EtOAc in Hexanes) to yield a white solid.

Phase 2: Functional Group Transformation (Nitrile to Alcohol)

Target Intermediate: (1-(3-Bromophenyl)cyclohexyl)methanol

Direct reduction of the nitrile to the alcohol is possible but often requires harsh conditions that might affect the aryl bromide. A two-step sequence (Hydrolysis

Step 2A: Hydrolysis

-

Reflux the nitrile in 50%

/ Glacial Acetic Acid (1:1) for 48 hours. -

Pour onto ice. The carboxylic acid intermediate, 1-(3-bromophenyl)cyclohexanecarboxylic acid , will precipitate. Filter and dry.[1][2][3][4]

Step 2B: Chemoselective Reduction

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF under

. -

Cool to 0°C. Add

complex (1M, 3.0 equiv) dropwise.-

Note: Borane reduces aliphatic carboxylic acids faster than aryl bromides or aromatic esters.

-

-

Stir at RT for 12 hours.

-

Quench: Carefully add MeOH until gas evolution ceases. Concentrate to remove trimethyl borate.

-

Result: The crude product is the primary alcohol.

Phase 3: Protection and Aryl Carboxylation

Target Intermediate: 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid

To install the benzoic acid without interfering with the free alcohol, we protect the alcohol as a silyl ether.

Step 3A: Silyl Protection

-

Treat the alcohol with TBDMSCl (1.2 equiv) and Imidazole (2.5 equiv) in DCM at RT for 2 hours.

-

Standard aqueous workup yields tert-butyl((1-(3-bromophenyl)cyclohexyl)methoxy)dimethylsilane .

Step 3B: Lithiation and Carboxylation (The Critical Step)

-

Cryogenic Setup: Dissolve the protected aryl bromide in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

-

Exchange: Add n-Butyllithium (1.6M in hexanes, 1.1 equiv) dropwise. Stir for 30 min at -78°C.

-

Mechanistic Insight: The Lithium-Halogen exchange generates the aryl lithium species. The bulky TBDMS group prevents coordination or interference.

-

-

Electrophile Trapping: Bubble excess dry

gas (passed through a -

Quench: Allow to warm to RT and quench with 1M HCl.

-

Deprotection (One-pot potential): The acidic workup often cleaves the TBDMS group. If not, treat the crude residue with TBAF (1M in THF) or stir in 3M HCl/MeOH for 2 hours.

-

Final Isolation: Adjust pH to ~3-4. Extract with EtOAc. The product, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid , is isolated as a white solid after recrystallization from EtOAc/Hexanes.

Data Summary & Process Parameters

Reagent Stoichiometry & Conditions

| Step | Transformation | Reagents | Temp | Typical Yield | Critical Parameter |

| 1 | Cycloalkylation | NaH (2.5 eq), 1,5-dibromopentane (1.1 eq) | 0°C | 85-90% | Anhydrous conditions; Slow addition of alkyl halide. |

| 2 | Hydrolysis | 110°C (Reflux) | 95% | Extended time required for sterically hindered nitrile. | |

| 3 | Reduction | 0°C | 88% | Quench carefully to remove borates. | |

| 4 | Carboxylation | n-BuLi (1.1 eq), | -78°C | 75-80% | Temperature control to prevent benzyne formation.[5][6] |

Safety & Hazard Analysis

-

Sodium Hydride: Pyrophoric. Wash oil with hexane only under inert atmosphere.

-

n-Butyllithium: Extremely pyrophoric. Use sure-seal techniques and canulas.

-

Borane-THF: Reacts violently with water/alcohols releasing hydrogen gas.

Visualizing the Pathway

The following diagram illustrates the reaction workflow and the decision logic for the synthetic route.

Caption: Step-wise synthetic workflow from benzylic nitrile to the final hydroxy-benzoic acid target.

Mechanistic Insight: The Quaternary Center

The formation of the quaternary center (Step 1) is the most challenging steric operation. The high acidity of the benzylic protons (

Why this route? Alternative routes involving the Friedel-Crafts alkylation of benzene with cyclohexanone derivatives often lead to rearrangement or poly-alkylation. The "Nitrile-Anion" approach guarantees regioselectivity (meta-bromo is preserved) and exclusively forms the 1,1-disubstituted cyclohexane.

References

-

Synthesis of 1-arylcyclohexanecarbonitriles

-

Source: Sigma-Aldrich Product Data for 1-(3-Bromophenyl)cyclopropanecarbonitrile (Analogous chemistry).

-

URL:

-

-

Selective Reduction of Carboxylic Acids

- Title: Selective Reduction of Carboxylic Acids to Aldehydes/Alcohols C

- Source: ResearchG

-

URL:

-

Lithium-Halogen Exchange Protocols

-

General Cyclohexane Scaffold Synthesis

-

Title: Process for preparing a cyclohexanecarbonitrile derivative (Grignard/Alkylation methods).[7]

- Source: Google P

-

URL:

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101357886B - 3-hydroxy benzoate preparation method - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

Deconvoluting the Therapeutic Landscape of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid: A Strategic Approach to Target Identification and Validation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive, strategy-driven guide for the identification and validation of potential therapeutic targets for the novel chemical entity, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid. As no public data currently exists detailing the biological activity of this specific compound, this guide is structured as a complete workflow, from initial computational predictions to rigorous experimental validation, empowering research teams to systematically uncover its therapeutic potential.

Introduction: Structuring the Inquiry for a Novel Compound

The compound 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid presents a unique chemical architecture combining three key functional moieties: a benzoic acid group, a saturated cyclohexyl ring, and a primary alcohol (hydroxymethyl group). While the specific pharmacology of this combination is unknown, its constituent parts are common in known bioactive molecules. Benzoic acid derivatives, for example, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.

This structural context provides a logical, albeit broad, starting point. However, to move from structural analogy to actionable therapeutic hypotheses, a systematic and multi-faceted approach is required. This guide outlines a robust, three-phase workflow designed to first generate a high-quality list of potential protein targets, then confirm direct molecular engagement, and finally, validate the functional relevance of these interactions in a therapeutic context.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The primary objective of the initial phase is to leverage computational methodologies to generate a tractable list of potential protein targets, a process often referred to as "target fishing" or "target deconvolution".[1] These in silico techniques are cost-effective and rapid, providing the foundational hypotheses that will guide subsequent experimental work.

Methodology: A Dual-Pronged Computational Approach

A robust in silico strategy should not rely on a single method but rather integrate orthogonal approaches to build confidence through consensus. The two primary pillars are ligand-based and structure-based methods.

-

Ligand-Based Target Prediction: This approach operates on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.[2]

-

2D/3D Similarity Searching: The 2D structure (fingerprints) and 3D conformation of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid are compared against extensive databases of known bioactive compounds (e.g., ChEMBL, PubChem). Targets associated with the highest-scoring structural analogs are identified as potential candidates.

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. The query compound is then screened against a library of pharmacophore models to identify potential targets.

-

-

Structure-Based Target Prediction (Reverse Docking): In contrast to traditional virtual screening where many compounds are docked to one target, reverse docking screens a single compound against a large library of 3D protein structures.[2] The compound is computationally "placed" into the binding sites of thousands of proteins, and a scoring function estimates the binding affinity. Proteins for which the compound receives a high-affinity score are prioritized as potential targets.

Data Presentation: Summarizing Computational Hypotheses

The output from this phase is a prioritized list of candidate protein targets. This data should be consolidated into a clear table to facilitate review and planning for the next phase.

| Target ID (UniProt) | Target Name | Prediction Method | Confidence Score | Rationale / Known Ligand Analogs |

| P08581 | MET | Reverse Docking | -9.8 kcal/mol | High predicted binding affinity. |

| P27361 | ABL1 | Similarity Search | Tanimoto: 0.85 | Structurally similar to known kinase inhibitors. |

| Q9Y243 | HDAC6 | Pharmacophore | Fit Score: 0.92 | Matches key features of hydroxamate inhibitors. |

| P04035 | COX-2 | Reverse Docking | -8.5 kcal/mol | Benzoic acid is a common scaffold in NSAIDs. |

| P35354 | FAAH | Similarity Search | Tanimoto: 0.82 | Shares features with fatty acid amide hydrolase inhibitors. |

Phase 2: Unbiased Experimental Target Identification

While computational methods provide valuable hypotheses, they require experimental validation. Chemical proteomics offers powerful, unbiased approaches to identify direct protein interactors of a small molecule within a complex biological system, such as a cell lysate or even in live cells.[3][4]

Methodology: Affinity-Based Proteomics

The most direct strategy is affinity-based protein profiling. This involves synthesizing a chemical probe derivative of the parent compound that enables the "capture" of its binding partners, which are then identified using high-resolution mass spectrometry.

-

Probe Synthesis: A derivative of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid is synthesized. This "probe" molecule incorporates two key features:

-

An enrichment handle (e.g., Biotin) for subsequent purification.

-

A photo-activatable crosslinker (e.g., diazirine) which, upon UV light exposure, forms a covalent bond with any closely interacting proteins, providing a permanent link.[5]

-

-

Incubation & Crosslinking: The probe is incubated with a relevant biological sample (e.g., lysate from a cancer cell line). A parallel control experiment includes the original, unmodified compound in excess to outcompete the probe for specific binding sites. This competition is crucial for distinguishing true targets from non-specific interactors. The mixture is then exposed to UV light to induce covalent crosslinking.

-

Enrichment & Digestion: Biotinylated proteins (and their crosslinked partners) are captured using streptavidin-coated beads. Non-specifically bound proteins are washed away. The captured proteins are then digested into smaller peptides directly on the beads.

-

Mass Spectrometry & Data Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly more abundant in the probe-only sample compared to the competition control sample are identified as high-confidence binding partners.

Experimental Protocol: Affinity Pulldown from Cell Lysate

-

Cell Culture & Lysis: Culture a relevant human cell line (e.g., HeLa, HEK293T) to ~80-90% confluency. Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Incubation: Aliquot 1 mg of total protein for each condition.

-

Sample: Add the chemical probe to a final concentration of 1 µM.

-

Control: Add the parent compound to a final concentration of 100 µM, followed by the chemical probe to a final concentration of 1 µM.

-

Incubate all samples for 1 hour at 4°C with gentle rotation.

-

-

UV Crosslinking: Transfer samples to a 24-well plate on ice and irradiate with 365 nm UV light for 15 minutes.

-

Streptavidin Enrichment: Add pre-washed high-capacity streptavidin agarose beads to each sample and incubate for 2 hours at 4°C to capture biotinylated proteins.

-

Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins. Perform a final wash with ammonium bicarbonate buffer.

-

On-Bead Digestion: Resuspend the beads in ammonium bicarbonate buffer, add DTT to reduce disulfide bonds, followed by iodoacetamide to alkylate cysteines. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Sample Preparation for MS: Collect the supernatant containing the peptides. Acidify with formic acid and desalt using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

-

Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant). Perform label-free quantification and statistical analysis to identify proteins significantly enriched in the sample condition relative to the competition control.

Phase 3: Target Validation and Functional Characterization

Identifying a protein that binds to the compound is a critical step, but it does not prove a functional consequence. The final phase, target validation, employs a suite of focused assays to confirm a direct, functional interaction and link it to a cellular phenotype.[6][7][8]

Methodology: A Hierarchical Validation Cascade

Validation should proceed from direct biophysical confirmation to functional cellular assays.

-

Biophysical Confirmation of Direct Binding: These methods use purified recombinant target protein to unequivocally confirm a direct interaction and quantify its parameters.

-

Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (association rate, kon) and dissociation rate (koff), from which the binding affinity (dissociation constant, KD) is calculated.[9][10][11]

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13][14][15]

-

-

Biochemical Functional Assays: These assays determine if the binding event modulates the target's biological activity in a cell-free system.[16][17][18]

-

Enzyme Assays: If the target is an enzyme (e.g., a kinase or protease), its activity is measured in the presence of increasing concentrations of the compound to determine an IC₅₀ (inhibitory concentration) or EC₅₀ (effective concentration).

-

Receptor Binding Assays: For receptor targets, competitive binding assays with a known radiolabeled or fluorescent ligand are used to determine the compound's ability to displace the known ligand.

-

-

Cell-Based Functional Assays: These assays bridge the gap between molecular interaction and cellular effect, confirming that the compound can access its target in a living cell and elicit a functional response.[19][20][21]

-

Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds and stabilizes its target inside intact cells.[22]

-

Pathway Modulation/Phenotypic Assays: Assays are chosen based on the target's known function. For example, if the target is involved in cell proliferation (e.g., ABL1), a cell viability assay (e.g., CellTiter-Glo®) would be used to measure the compound's effect on cancer cell growth.

-

Genetic Validation: To confirm that the compound's cellular effect is mediated through the identified target, the target gene is knocked down or knocked out using siRNA or CRISPR/Cas9.[8][23] If the cells lacking the target become resistant to the compound, it provides strong evidence for an on-target mechanism of action.

-

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Select a sensor chip appropriate for immobilizing the purified recombinant target protein (e.g., a CM5 chip for amine coupling).

-

Target Immobilization: Covalently couple the purified target protein to the sensor chip surface according to the manufacturer's protocol to achieve a desired density. A reference channel should be prepared in parallel (activated and blocked without protein) to subtract non-specific binding.

-

Compound Preparation: Prepare a dilution series of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1 to 100 times the expected KD. Include a buffer-only (zero concentration) sample for double referencing.

-

Binding Analysis: Inject the compound dilutions sequentially over both the target and reference channels at a constant flow rate.

-

Data Collection: Monitor the change in response units (RU) over time. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

-

Data Processing: Subtract the reference channel signal from the target channel signal for each injection. Align and subtract the zero-concentration (buffer) injection to correct for drift.

-

Kinetic Modeling: Fit the processed sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants kon, koff, and the dissociation constant KD (koff/kon).

Data Presentation: Summarizing Validation Data

Consolidate all validation data into a final summary table. This provides a clear, multi-parametric view of the compound's interaction with its validated target.

| Target | Biophysical Affinity (KD) | Biochemical Potency (IC₅₀) | Cellular Target Engagement (EC₅₀) | Cellular Functional Potency (EC₅₀) |

| ABL1 | SPR: 250 nM | Kinase Assay: 450 nM | NanoBRET: 700 nM | Cell Viability (K562): 950 nM |

| HDAC6 | ITC: 1.2 µM | Deacetylase Assay: 2.5 µM | CETSA: 5.1 µM | Tubulin Acetylation: 6.8 µM |

Conclusion and Future Directions

This guide presents a rigorous, phase-gated strategy for the systematic identification and validation of therapeutic targets for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid. By integrating computational prediction with unbiased chemical proteomics and a cascade of specific validation assays, this workflow is designed to de-risk and accelerate the early stages of drug discovery. Successful execution of this strategy will transform an uncharacterized molecule into a tool compound with a well-defined mechanism of action, paving the way for lead optimization, preclinical development, and ultimately, potential clinical application.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. infinixbio.com [infinixbio.com]

- 9. nicoyalife.com [nicoyalife.com]

- 10. nuvisan.com [nuvisan.com]

- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 17. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 18. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 21. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 22. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 23. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid, a molecule with potential significance in medicinal chemistry and materials science. Due to its novelty, this document integrates established chemical principles with predictive methodologies to outline its core characteristics, a plausible synthetic route, and its prospective applications for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

3-(1-(hydroxymethyl)cyclohexyl)benzoic acid is an aromatic carboxylic acid distinguished by a cyclohexyl substituent at the meta-position of the benzoic acid ring. A key feature of this molecule is the presence of a hydroxymethyl group attached to the same carbon of the cyclohexyl ring that is bonded to the phenyl ring. This unique arrangement of a rigid aromatic core, a non-planar cycloaliphatic linker, and a polar hydroxyl functional group suggests a distinct three-dimensional profile that could influence its interaction with biological targets and its material properties.

The IUPAC name, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid, precisely defines its structure. Based on this, the following chemical identifiers have been generated:

-

Molecular Formula: C₁₄H₁₈O₃

-

SMILES: O=C(O)c1cccc(c1)C1(CCCCC1)CO

-

InChI: InChI=1S/C14H18O3/c15-10-14(5-1-2-6-14)12-8-7-9-13(11-12)16-17/h7-9,11,15H,1-6,10H2,(H,16,17)

-

InChIKey: URYFGSXQJJDHQP-UHFFFAOYSA-N

Caption: 2D Chemical Structure of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid have been predicted based on its structure and by comparison with analogous compounds. These properties are crucial for anticipating its behavior in various experimental settings, including solubility, membrane permeability, and formulation characteristics.

| Property | Predicted Value | Basis for Prediction |

| Molecular Weight | 250.32 g/mol | Calculated from the molecular formula C₁₄H₁₈O₃. |

| logP | 2.8 - 3.5 | Estimated based on the contributions of the benzoic acid, cyclohexyl, and hydroxymethyl groups. The cyclohexyl group significantly increases lipophilicity compared to a simple benzoic acid. |

| pKa | 4.0 - 4.5 | The carboxylic acid pKa is expected to be similar to that of other 3-substituted benzoic acids, slightly influenced by the non-polar cyclohexyl group. |

| Aqueous Solubility | Low to moderate | The presence of the carboxylic acid and hydroxyl groups enhances water solubility through hydrogen bonding, but the large hydrophobic cyclohexyl and phenyl moieties are expected to limit overall solubility, particularly at acidic pH. |

| Hydrogen Bond Donors | 2 | From the carboxylic acid and hydroxyl groups. |

| Hydrogen Bond Acceptors | 3 | From the carbonyl oxygen and the two hydroxyl oxygens. |

| Rotatable Bonds | 3 | Indicating a degree of conformational flexibility. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid can be envisioned through a multi-step pathway, leveraging well-established organic reactions. A convergent approach utilizing a Suzuki-Miyaura cross-coupling reaction is proposed as a key step.

Methodological & Application

using 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid as a building block in organic synthesis

Application Note: Strategic Utilization of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic Acid in Drug Design

Executive Summary

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is a specialized bifunctional building block designed for high-value medicinal chemistry applications. It features a benzoic acid moiety meta-substituted with a gem-disubstituted cyclohexane ring bearing a primary alcohol.

This scaffold offers three distinct advantages in drug discovery:

-

Conformational Restriction: The gem-disubstituted cyclohexane creates a high energy barrier to rotation, locking the exit vectors of the substituents (the "Thorpe-Ingold" or "Gem-Dimethyl" effect analog).

-

Metabolic Stability: The quaternary carbon at the benzylic position eliminates the potential for benzylic oxidation, a common metabolic liability in drug candidates.

-

Orthogonal Functionalization: The presence of a carboxylic acid and a sterically hindered primary alcohol allows for selective, sequential functionalization, making it an ideal linker or fragment core.

Structural Analysis & Reactivity Profile

The molecule consists of a benzene ring and a cyclohexane ring connected at a quaternary center. The steric environment around the primary alcohol is "neopentyl-like," meaning it is attached to a carbon with no hydrogens.

| Feature | Chemical Consequence | Experimental Insight |

| Quaternary Center (C1') | High steric bulk; Restricted rotation. | Enhances metabolic stability by blocking benzylic oxidation. |

| Benzoic Acid (C1) | Standard electrophilic trap (Amide coupling). | Reacts readily with amines using standard coupling agents (HATU, EDC). |

| Primary Alcohol (-CH₂OH) | Nucleophilic; Neopentyl-like steric hindrance. | Sluggish reactivity. Requires stronger conditions or unhindered electrophiles for functionalization. |

| Meta-Substitution | Non-linear vector geometry. | Provides a "kinked" linker geometry, often superior for inducing protein-ligand fit compared to para-analogs. |

Reactivity Map (DOT Visualization)

Figure 1: Reactivity profile of the scaffold. The carboxylic acid is the primary vector for library synthesis, while the hindered alcohol serves as a secondary modification point.

Synthesis of the Building Block

While often commercially available, in-house synthesis may be required for scale-up or analog generation. The most robust route avoids the difficult coupling of a quaternary center by constructing the cyclohexane ring first.

Protocol: De Novo Synthesis from 3-Bromophenylacetonitrile

-

Cycloalkylation:

-

Reagents: 3-Bromophenylacetonitrile, 1,5-dibromopentane, NaH (2.5 eq), DMSO/THF.

-

Mechanism: Double alkylation of the benzylic carbon.

-

Product: 1-(3-Bromophenyl)cyclohexanecarbonitrile.

-

Note: Control temperature (<60°C) to prevent polymerization of the dibromide.

-

-

Hydrolysis & Reduction:

-

Step A (Hydrolysis): KOH, Ethylene glycol, 160°C. Converts nitrile to acid.

-

Step B (Reduction): Borane-THF (BH₃·THF) or LiAlH₄. Reduces acid to [1-(3-Bromophenyl)cyclohexyl]methanol .

-

Why this order? Reducing the nitrile directly often yields the amine. Hydrolysis first ensures clean alcohol formation.

-

-

Carboxylation (The Critical Step):

-

Reagents: n-Butyllithium (2.2 eq), Dry CO₂, THF, -78°C.

-

Protocol:

-

Dissolve the bromo-alcohol in anhydrous THF.

-

Cool to -78°C.

-

Add n-BuLi dropwise. First equivalent deprotonates the alcohol (alkoxide formation); second equivalent performs Lithium-Halogen exchange on the ring.

-

Stir for 30 min.

-

Bubble dry CO₂ gas into the solution.

-

Quench with dilute HCl.

-

-

Yield: Typically 60-75%.

-

Application Protocols

Protocol A: Library Synthesis via Amide Coupling

Objective: To attach diverse amines to the benzoic acid moiety while leaving the alcohol free.

Context: The steric bulk of the cyclohexyl group at the meta-position does not significantly hinder the carboxylic acid reactivity, as the acid is on the aromatic ring, separated by sp² carbons. Standard coupling conditions apply.

Materials:

-

Scaffold: 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (1.0 eq)

-

Amine: Diverse R-NH₂ (1.2 eq)

-

Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF or DCM

Step-by-Step:

-

Dissolution: Dissolve the scaffold and DIPEA in DMF (0.1 M concentration).

-

Activation: Add HATU at 0°C. Stir for 15 minutes. Visual check: Solution often turns yellow.

-

Addition: Add the amine.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃.

-

Purification: The free alcohol allows for easy separation from non-polar impurities, but if the product is too polar, use Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expert Tip: If the amine is unreactive, switch to T3P (Propylphosphonic anhydride) . T3P is highly selective for amidation and minimizes side reactions with the free alcohol (esterification is negligible without DMAP).

Protocol B: Oxidation to Aldehyde (Scaffold Diversification)

Objective: To convert the "neopentyl" alcohol into an aldehyde for reductive amination or Wittig reactions.

Context: Neopentyl alcohols are sterically crowded. Mild oxidants like MnO₂ often fail. Dess-Martin Periodinane (DMP) is the reagent of choice due to its specific mechanism that tolerates steric bulk better than Swern conditions in some cases, and avoids the stench of sulfides.

Materials:

-

Substrate: Amide derivative (from Protocol A) or protected ester.

-

Reagent: Dess-Martin Periodinane (1.5 eq).

-

Solvent: DCM (anhydrous).

-

Buffer: NaHCO₃ (solid, 5 eq) - Critical to prevent acid-catalyzed side reactions.

Step-by-Step:

-

Suspend substrate and solid NaHCO₃ in DCM.

-

Add DMP portion-wise at 0°C.

-

Warm to RT and monitor by TLC/LCMS.

-

Quench (Critical): Add a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃. Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).

-

Extract with DCM.

Case Study & Biological Context

The utility of gem-disubstituted cyclohexanes is well-documented in the optimization of CCR5 antagonists and Gamma-Secretase Inhibitors .

-

Case Study: In the development of CCR5 antagonists, researchers utilized spiro-diketopiperazine scaffolds containing cyclohexyl spacers. The introduction of gem-disubstitution (specifically hydroxymethyl groups) improved oral bioavailability by lowering logP while maintaining the rigid spacing required for receptor binding [1].

-

Mechanism: The "Gem-Dimethyl Effect" (Thorpe-Ingold Effect) pre-organizes the molecule into a reactive or bioactive conformation. By forcing the bulky cyclohexyl group and the hydroxymethyl group to adopt specific equatorial/axial orientations, the entropic penalty of binding to a protein target is reduced [2].

Workflow: Diversity-Oriented Synthesis (DOS)

Figure 2: Strategic workflow for utilizing the scaffold in diversity-oriented synthesis.

References

-

Nishizawa, R., et al. (2011).[1] Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.[1] Bioorganic & Medicinal Chemistry, 19(13), 4028-4042.[1] Link

-

Jelley, R. A., et al. (2006).[2] 3-Substituted gem-cyclohexane sulfone based gamma-secretase inhibitors for Alzheimer's disease: conformational analysis and biological activity. Bioorganic & Medicinal Chemistry Letters, 16(14), 3839-3842.[2] Link

- Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituted Effect: A Review. Chemical Reviews, 105(5), 1735-1766. (General reference for Thorpe-Ingold effect principles).

Sources

- 1. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Substituted gem-cyclohexane sulfone based gamma-secretase inhibitors for Alzheimer's disease: conformational analysis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating 3-(1-(hydroxymethyl)cyclohexyl)benzoic Acid as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the investigation of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid as a potential novel enzyme inhibitor. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs—a benzoic acid core and a hydroxymethyl-substituted cyclohexyl group—suggest a strong potential for interaction with various enzyme classes. This guide synthesizes information from related benzoic acid and cyclohexyl-containing inhibitors to propose potential enzyme targets, a plausible synthetic route, and detailed protocols for evaluating its inhibitory activity. The methodologies are designed to be self-validating, with explanations for the experimental choices grounded in established biochemical principles.

Introduction: Rationale for Investigation

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. The compound 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid presents an intriguing scaffold for several reasons:

-

Benzoic Acid Moiety: Benzoic acid and its derivatives are known to inhibit a wide range of enzymes, including acetylcholinesterase, carbonic anhydrases, and influenza neuraminidase.[1][2][3] The carboxylate group can act as a key interacting moiety within an enzyme's active site.

-

Cyclohexyl Group: The bulky and lipophilic cyclohexyl group is a common feature in many drugs and enzyme inhibitors.[4] It can effectively occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity and selectivity.[5][6] Its three-dimensional nature offers more contact points compared to a flat phenyl group.[4]

-

Structural Analogy to Gabapentin: The core structure bears some resemblance to gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), a widely used anticonvulsant and analgesic.[7][8] While gabapentin's primary mechanism is not direct enzyme inhibition, its interaction with the α2δ-1 subunit of voltage-gated calcium channels highlights the potential for cyclohexyl-containing compounds to modulate the activity of neuronal proteins.[7][9][10]

-

Hydroxymethyl Group: The presence of a hydroxyl group introduces a potential hydrogen bond donor and acceptor, which can significantly influence the molecule's interaction with enzyme active sites and its pharmacokinetic properties.

Given these structural features, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid is a promising candidate for investigation as an inhibitor of enzymes involved in neurological disorders, inflammatory processes, or infectious diseases.

Proposed Synthesis Pathway

A plausible synthetic route for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid can be envisioned starting from commercially available materials, leveraging well-established organic reactions.

Caption: Proposed synthetic workflow for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.

Protocol 2.1: Synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid

Materials:

-

3-Bromobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclohexanone

-

Lithium Hydroxide (LiOH)

-

Lithium Aluminum Hydride (LiAlH₄) or other suitable reducing agent

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Esterification: Reflux 3-bromobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 3-bromobenzoate. Purify by extraction and distillation.

-

Grignard Reaction: Prepare a Grignard reagent from methyl 3-bromobenzoate and magnesium turnings in anhydrous THF. Add cyclohexanone dropwise at 0°C to the Grignard reagent. After the reaction is complete, quench with saturated ammonium chloride solution. Extract the product, methyl 3-(1-hydroxycyclohexyl)benzoate, with diethyl ether.

-

Hydrolysis: Dissolve the product from the previous step in a mixture of THF and water. Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with HCl and extract the product, 3-(1-hydroxycyclohexyl)benzoic acid.

-

Reduction: The final reduction of the carboxylic acid to the primary alcohol can be challenging. A potential route is to re-esterify the product from step 3 and then reduce the ester with a suitable reducing agent like LiAlH₄ in anhydrous THF. Careful workup is required to isolate the final product, 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.

-

Purification: Purify the final compound using silica gel column chromatography. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Enzyme Targets and Inhibitory Assays

Based on the structural characteristics and literature on related compounds, we propose the following enzyme classes as potential targets for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid.

Acetylcholinesterase (AChE)

Rationale: Benzoic acid derivatives have been identified as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[1][3][11] The cyclohexyl group could potentially interact with the hydrophobic gorge of the enzyme's active site.

Protocol 3.1.1: In Vitro AChE Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE by the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (test compound)

-

Donepezil (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and Donepezil in phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the inhibitor solution at various concentrations.

-

Add the AChE solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATCI to each well.

-

Measure the absorbance at 412 nm at multiple time points.

-

Calculate the rate of reaction and determine the percentage of inhibition.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for the in vitro AChE inhibition assay.

Cyclooxygenase (COX) Enzymes

Rationale: As a benzoic acid derivative, the test compound shares a core structural feature with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The cyclohexyl group could enhance binding to the hydrophobic channel of the COX active site.

Protocol 3.2.1: COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

Human recombinant COX-1 and COX-2

-

Heme

-

Fluorometric Probe (e.g., ADHP)

-

Arachidonic Acid (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Test compound

-

Celecoxib (positive control for COX-2), Ibuprofen (non-selective control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare working solutions of all reagents.

-

In a 96-well black plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), Heme, and the test compound at various concentrations.

-

Incubate for 10 minutes at room temperature.

-

Add the fluorometric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity (excitation/emission ~530-540 nm / ~585-595 nm) over time.

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Data Analysis and Interpretation

For each enzyme assay, the primary endpoint will be the half-maximal inhibitory concentration (IC₅₀).

| Parameter | Description |

| IC₅₀ | The concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. |

| Selectivity Index (SI) | For COX enzymes, this is the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2. |

Further studies, such as enzyme kinetics (e.g., Lineweaver-Burk plots), can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Concluding Remarks

The exploration of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid as an enzyme inhibitor represents a promising avenue for the discovery of novel therapeutic agents. Its unique combination of a benzoic acid scaffold and a substituted cyclohexyl ring warrants a thorough investigation into its biological activities. The protocols and rationale provided in this document offer a foundational framework for researchers to synthesize this compound and evaluate its inhibitory potential against rationally selected enzyme targets. Further structure-activity relationship (SAR) studies, guided by the initial findings, could lead to the development of more potent and selective inhibitors with therapeutic potential.

References

- BenchChem. Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.

- Singh, S., et al. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.

- BenchChem. The Role of Boc-cyclohexyl-D-Ala-OH in the Advancement of Enzyme Inhibitor Synthesis.

- Wikipedia. Gabapentin.

- Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue Neurologique.

- Li, Y., et al. (2015).

- Medtoday. (2024).

- Deranged Physiology. Gabapentin.

- DEA Diversion Control Division. GABAPENTIN (Trade Name: Neurontin®).

- Liu, W., et al. (2022).

- Montchamp, J. L., et al. (1997). Cyclohexenyl and Cyclohexylidene Inhibitors of 3-Dehydroquinate Synthase: Active Site Interactions Relevant to Enzyme Mechanism and Inhibitor Design. Journal of the American Chemical Society.

- Taslimi, P., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie.

- Gomez, G. A., et al. (2006). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Protein Science.

- Google Patents. (2021). Substituted cyclohexyl compounds as nop inhibitors.

- Ishikawa, M., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters.

- PharmaBlock. Cyclohexanes in Drug Discovery.

- BenchChem.

- SciSpace.

- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.

- Gangan, V. (2019). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].

- Gorniak, I., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies.

- RSIS International. p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS.

- Organic Syntheses Procedure. 3,5-dihydroxybenzoic acid.

- BenchChem.

- BenchChem. Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.

- Nishida, I., et al. (2020). Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLOS One.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gabapentin - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 11. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 3-(1-(hydroxymethyl)cyclohexyl)benzoic Acid Derivatives as Novel Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development, addressing a multitude of diseases ranging from cancer to metabolic disorders.[1][2] The 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid scaffold represents a promising, yet underexplored, chemical space for the identification of new therapeutic agents. High-Throughput Screening (HTS) provides the necessary efficiency and scale to rapidly evaluate large libraries of such derivatives against specific biological targets, accelerating the identification of promising "hit" compounds.[3][4][5][6]

This document provides a comprehensive guide to developing and executing a robust, fluorescence-based HTS campaign to identify inhibitors of a hypothetical enzyme, "Novel Target Enzyme X" (NTE-X), from a library of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid derivatives. The principles and protocols described herein are broadly applicable to a wide range of biochemical assays and serve as a model for best practices in early-stage drug discovery.[7][8]

Assay Principle: Fluorescence-Based Enzyme Inhibition

The screening assay is designed as a homogenous, fluorescence intensity-based biochemical assay.[9][10][11] This format is highly amenable to HTS due to its sensitivity, simplicity, and minimal liquid handling steps.[6][10]

The core principle is as follows:

-

Enzymatic Reaction: The target enzyme, NTE-X, catalyzes the conversion of a non-fluorescent substrate into a highly fluorescent product.

-

Inhibition Measurement: In the presence of an effective inhibitor from the compound library, the activity of NTE-X is blocked or reduced.

-

Signal Readout: This inhibition leads to a quantifiable decrease in the rate of fluorescent product formation. The reduction in fluorescence intensity is therefore directly proportional to the inhibitory activity of the test compound.

This method allows for the rapid assessment of thousands of compounds in a miniaturized microplate format (e.g., 384- or 1536-well plates).[3][6][12]

Assay Development and Validation: The Foundation of a Successful Screen

Before initiating a large-scale screen, the assay must be meticulously developed and validated to ensure it is robust, reproducible, and suitable for HTS.[4][7][8] The primary goal is to establish an assay window that clearly distinguishes between inhibited and uninhibited enzyme activity.

Rationale for Key Parameter Optimization

-

Enzyme Concentration: The amount of enzyme should be carefully titrated to ensure the reaction progresses linearly over the desired time course and produces a strong signal well above the background. The chosen concentration should be in the linear range of the signal-versus-enzyme concentration curve.

-

Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors and that the reaction velocity is responsive to changes in enzyme activity, without being wasteful of the substrate.

-

DMSO Tolerance: Library compounds are almost universally stored in dimethyl sulfoxide (DMSO).[13][14] It is critical to determine the highest concentration of DMSO that does not significantly affect enzyme activity, as DMSO itself can be inhibitory at higher concentrations.[15][16] The final DMSO concentration in the assay should be kept constant across all wells, typically ≤1%.

-

Reaction Time: The incubation time should be long enough to generate a robust signal but short enough to remain within the initial linear phase of the enzymatic reaction. This is determined through a time-course experiment monitoring product formation.

Statistical Validation: The Z'-Factor

The quality and suitability of an assay for HTS are best quantified by the Z'-factor.[17][18][19] This statistical parameter provides a measure of the separation between the positive and negative control signals, while also accounting for the variability in the data.[18][19][20]

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, low signal) and negative (n, high signal) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn| [21]

An assay is considered robust and suitable for HTS when it consistently achieves a Z'-factor ≥ 0.5 .[7][17][18][19][21]

| Z'-Factor Value | Assay Quality Interpretation |

| > 0.7 | Excellent, highly robust assay[19] |

| 0.5 to 0.7 | Good, reliable assay suitable for HTS[18][19][21] |

| 0 to 0.5 | Marginal, may require further optimization[18][21] |

| < 0 | Unsuitable for screening[21] |

High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed for efficiency and accuracy, moving from a large number of compounds to a small set of validated hits.[22]

Caption: High-throughput screening workflow from library to lead.

Detailed Protocols

Protocol 1: Primary HTS of Benzoic Acid Derivatives (384-Well Format)

This protocol outlines the screening of the compound library at a single concentration to identify primary "hits."

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

-

NTE-X Enzyme: Prepared in Assay Buffer at 2X final concentration.

-

Substrate: Prepared in Assay Buffer at 2X final concentration.

-

Compound Plates: 384-well plates containing the 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid library (e.g., 10 mM in 100% DMSO).[13]

-

Control Inhibitor: A known inhibitor of NTE-X, prepared in 100% DMSO.

-

Assay Plates: 384-well, black, flat-bottom, low-volume plates.[12]

-

Reagents: 100% DMSO.

Procedure:

-

Plate Layout: Designate columns for controls:

-

Columns 1-2: Negative Controls (Vehicle). Add 50 nL of 100% DMSO.

-

Columns 23-24: Positive Controls (Max Inhibition). Add 50 nL of control inhibitor.

-

Columns 3-22: Test Compounds.

-

-

Compound Transfer: Using an acoustic liquid handler or pin tool, transfer 50 nL of each test compound and control from the source plates to the corresponding wells of the assay plates. This results in a final compound concentration of 10 µM (assuming a 50 µL final assay volume).

-

Enzyme Addition: Add 25 µL of the 2X NTE-X enzyme solution to all wells.

-

Incubation (Compound-Enzyme): Gently mix the plates on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Add 25 µL of the 2X substrate solution to all wells to start the reaction.

-

Final Incubation: Mix the plates for 1 minute. Incubate for 60 minutes at 37°C. The plate should be covered to prevent evaporation.

-

Signal Detection: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).

Protocol 2: Dose-Response and IC50 Determination

For confirmed hits, a dose-response experiment is performed to determine the potency (IC50) of the compound.

Procedure:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the confirmed hit compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

-

Compound Transfer: Transfer 50 nL of each concentration from the dilution series into triplicate wells of a 384-well assay plate.

-

Assay Execution: Follow steps 3-7 from the Primary HTS Protocol.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the positive and negative controls.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.

-

Data Analysis and Hit Identification

Primary Screen Data Analysis

-

Normalization: The raw fluorescence data from each test well is normalized to the plate's internal controls to calculate the percent inhibition: % Inhibition = 100 x (1 - (Signal_Compound - µ_Positive) / (µ_Negative - µ_Positive))

-

Hit Selection: A primary hit is typically defined as any compound that exhibits an inhibition value greater than a pre-defined threshold. A common and statistically robust method is to set the threshold at three times the standard deviation of the negative control wells. Hit Threshold: % Inhibition > (µ_%Inhibition_Negative + 3σ_%Inhibition_Negative)

Hit Confirmation and Triage

It is crucial to eliminate false positives early in the process.[22]

-

Confirmation Screen: Primary hits are re-tested using the same single-point assay to confirm their activity. This step helps eliminate hits caused by random experimental error.

-

Orthogonal Assays: Confirmed hits should be evaluated in a secondary, mechanistically different assay (e.g., a label-free binding assay or a different substrate) to ensure the observed activity is not an artifact of the primary assay format.

-

Compound Integrity Check: The purity and identity of hit compounds should be verified using analytical methods like LC-MS to ensure the activity is from the intended molecule.[23]

Example Hit Summary Table:

| Compound ID | Primary Screen (% Inhibition) | Confirmed Activity | IC50 (µM) | Notes |

| BZA-001 | 85.2% | Yes | 1.5 | Potent hit, proceeds to secondary assays. |

| BZA-002 | 55.1% | No | > 50 | False positive, likely assay interference. |

| BZA-003 | 92.5% | Yes | 0.8 | Most potent hit, high priority for SAR. |

| BZA-004 | 61.3% | Yes | 22.7 | Moderate hit, lower priority. |

Conclusion

This application note details a robust framework for the high-throughput screening of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid derivatives as potential enzyme inhibitors. By prioritizing rigorous assay development, statistical validation using the Z'-factor, and a systematic hit triage process, researchers can efficiently and accurately identify promising lead compounds for further drug discovery efforts. The successful implementation of these protocols can significantly shorten the timeline from library screening to validated hit, paving the way for the development of novel therapeutics.[23]

References

-

Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Source: Lab on a Chip (RSC Publishing). URL: [Link]

-

Title: High Throughput Screening Assays for Drug Discovery. Source: BellBrook Labs. URL: [Link]

-

Title: Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Source: Assay Guidance Manual - NCBI. URL: [Link]

-

Title: High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. Source: ACS Chemical Biology - ACS Publications. URL: [Link]

-

Title: Biochemical Assay Development: Strategies to Speed Up Research. Source: BellBrook Labs. URL: [Link]

-

Title: Z-factors. Source: BIT 479/579 High-throughput Discovery. URL: [Link]

-

Title: Biochemical Assay Development. Source: Ichor Life Sciences. URL: [Link]

-

Title: On HTS: Z-factor. Source: On HTS. URL: [Link]

-

Title: Data analysis approaches in high throughput screening. Source: SlideShare. URL: [Link]

-

Title: High-Throughput Screening: Best Practice, Trends and Challenges. Source: Pharma IQ. URL: [Link]

-

Title: Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Source: BellBrook Labs. URL: [Link]

-

Title: A pragmatic approach to hit validation following biochemical high-throughput screening. Source: Drug Discovery World (DDW). URL: [Link]

-

Title: High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. Source: PubMed. URL: [Link]

-

Title: How Are Biochemical Assays Used in High-Throughput Screening? Source: Patsnap Synapse. URL: [Link]

-

Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Source: BellBrook Labs. URL: [Link]

-

Title: Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. Source: American Laboratory. URL: [Link]

-

Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad. URL: [Link]

-

Title: Biochemical Assay Services. Source: Evotec. URL: [Link]

-

Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Source: Medium. URL: [Link]

-

Title: High-throughput screening (HTS). Source: BMG LABTECH. URL: [Link]

-

Title: High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Source: PMC - NCBI. URL: [Link]

-

Title: High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Source: PubMed. URL: [Link]

-

Title: High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Source: Infinix Bio. URL: [Link]

-

Title: Review articles in HIGH-THROUGHPUT SCREENING ASSAYS. Source: ResearchGate. URL: [Link]

-

Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Source: PMC - NCBI. URL: [Link]

-

Title: How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Source: Patsnap Synapse. URL: [Link]

-

Title: In situ DMSO hydration measurements of HTS compound libraries. Source: ResearchGate. URL: [Link]

-

Title: Microplate Enzyme Assay Using Fluorescence Original Reference. Source: NREL - Colorado State University. URL: [Link]

-

Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Source: AIR Unimi. URL: [Link]

-

Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Source: MDPI. URL: [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. infinixbio.com [infinixbio.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. ichorlifesciences.com [ichorlifesciences.com]

- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Biochemical Assays | Evotec [evotec.com]

- 9. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 12. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 18. assay.dev [assay.dev]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. rna.uzh.ch [rna.uzh.ch]

- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid

[1][2]

Topic: Purification Protocols & Troubleshooting Ticket ID: PUR-HCBA-001 Status: Active Agent: Senior Application Scientist[1][2]

Executive Summary

The purification of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid presents a unique challenge due to its amphiphilic nature.[1][2] The molecule combines a polar, ionizable head group (benzoic acid) and a polar side-chain (primary neopentyl-like alcohol) with a bulky, lipophilic core (cyclohexyl-benzene).[1][2]

Common issues include "oiling out" during aqueous recrystallization and potential intermolecular esterification (oligomerization) under thermal stress.[2] This guide prioritizes Acid-Base Extraction for bulk cleanup and Mixed-Solvent Recrystallization for final polishing, avoiding strong acid catalysis that could trigger Wagner-Meerwein rearrangements of the neopentyl alcohol system.[1][2]

Module 1: Chemical Profile & Solubility Data

Before initiating purification, review the physicochemical properties that dictate protocol selection.

| Property | Characteristic | Implication for Purification |

| Acidity (pKa) | ~4.2 (COOH) | Soluble in mild base ( |

| Hydrophobicity | High (Cyclohexyl + Benzene) | Poor solubility in pure water (cold).[1][2] Risk of oiling out in hot water.[2] |

| Reactivity | Sterically hindered (Neopentyl).[1][2] Stable to mild acid, but strong acid + heat may cause rearrangement. | |

| Thermal Stability | Moderate | Avoid prolonged heating |

Module 2: Primary Purification (Acid-Base Extraction)

Objective: Remove neutral organic impurities (unreacted starting materials, coupling reagents) and highly acidic byproducts.[2]

Workflow Diagram

Figure 1: Acid-Base Extraction Logic Flow. Note the branch for handling "oiling out" during acidification.

Step-by-Step Protocol

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

-

Extraction: Extract the organic phase twice with 1.0 M NaOH (or sat.

if mild conditions are required). The product moves to the aqueous phase as the carboxylate salt.[2] -

Wash: Wash the combined aqueous extracts once with fresh organic solvent (EtOAc/DCM) to remove entrained neutral impurities. Discard this organic wash.

-

Acidification (Critical Step):

-

Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum at

.

Module 3: Recrystallization (Polishing)[1][2][4]

Objective: Remove trace isomers and colored impurities. Challenge: The cyclohexyl group disrupts crystal packing, making the compound prone to "oiling out" (separating as a liquid phase before crystallizing).

Recommended Solvent Systems

| System | Ratio (v/v) | Pros | Cons |

| Ethanol / Water | 1:1 to 1:2 | Classic system; good solubility differential.[1][2] | Risk of oiling out if water added too fast.[2] |

| EtOAc / Heptane | 1:3 | Excellent for lipophilic acids; easy drying.[2] | Lower recovery yield if not cooled sufficiently.[2] |

| Acetonitrile | Pure | Good for removing polar impurities.[2] | Expensive; toxic.[2][4] |

Protocol: The "Seeded Cloud" Method[2]

-

Dissolve: Suspend the crude solid in the minimum amount of boiling Ethanol (or EtOAc).

-

Saturate: Add solvent dropwise until the solid just dissolves.

-

Anti-Solvent Addition: Remove from heat. Add hot Water (or Heptane) dropwise until the solution becomes slightly cloudy (turbid).

-

Clear & Seed: Add one drop of the good solvent (Ethanol) to clear the cloudiness. Add a seed crystal of pure product if available.

-

Slow Cooling: Wrap the flask in foil or a towel to cool slowly to room temperature. Do not disturb.

-

Harvest: Once crystals form, cool in an ice bath for 30 minutes, then filter.

Troubleshooting & FAQs

Q1: My product separates as a sticky oil during recrystallization, not crystals. What do I do?

Diagnosis: This is "oiling out," common with cyclohexyl-benzoic acid derivatives.[1][2] It happens when the saturation temperature exceeds the melting point of the solvated solid.[2] Solution:

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation point.

-

Seed vigorously at a higher temperature (as soon as the flask is touchable).

-

Agitate: Stir slowly; sometimes mechanical agitation induces crystallization in oils.[2]

Q2: I see a new, less polar spot on TLC after heating. Did I decarboxylate it?

Diagnosis: Decarboxylation is unlikely below

-

Hydrolysis: Treat the material with 1M NaOH (aq) for 1 hour to hydrolyze the ester back to the acid.

-

Prevention: Avoid heating the dry solid.[2] Always dry under vacuum at moderate temperatures (

).[1][2]

Q3: Can I use Silica Gel Chromatography?

Answer: Yes, but carboxylic acids often "streak" or "tail" on silica due to strong adsorption.[2] Protocol:

-

Mobile Phase: Hexanes : Ethyl Acetate (start 80:20, gradient to 50:50).[2]

-

Modifier: Add 1% Acetic Acid to the mobile phase. This suppresses ionization, sharpening the peak shape.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for benzoic acid derivative crystallization solvents). [1]

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Foundational protocols for acid-base extraction and recrystallization).

-

Seto, M., et al. (2004).[2] "Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist."[1][2] Chemical and Pharmaceutical Bulletin, 52(5), 577–590.[2] (Demonstrates synthesis and handling of cyclohexyl-hydroxymethyl motifs).

-

Vertex Pharmaceuticals. (2005).[2] Patents regarding cyclohexane-modified benzoic acids.[1][2] (Context for lipophilic acid purification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid before handling.

troubleshooting guide for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid experiments

Welcome to the technical support center for 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile molecule. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Synthesis Troubleshooting

The synthesis of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid typically involves the reaction of a Grignard reagent with a ketone, a powerful method for forming carbon-carbon bonds.[1] However, these reactions can be sensitive and require careful execution.[2]

Q1: My Grignard reaction to synthesize the target compound is resulting in a very low yield. What are the likely causes?

A1: Low yields in this Grignard synthesis are a common issue and can almost always be traced back to a few critical factors:

-

Presence of Water: Grignard reagents are extremely potent bases and will react with any source of acidic protons, including water, alcohols, or even the carboxylic acid group itself.[1][3] This acid-base reaction is significantly faster than the desired nucleophilic attack on the ketone.[1]

-

Poor Quality Grignard Reagent: The Grignard reagent (e.g., 3-(methoxycarbonyl)phenylmagnesium bromide) may not have formed efficiently or may have degraded upon storage.

-

Troubleshooting: It is best to prepare the Grignard reagent fresh for each reaction. The magnesium turnings should be activated, for instance, by adding a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.[2] After formation, it is highly recommended to titrate the Grignard reagent to determine its exact concentration before adding it to the reaction.[1]

-

-

Enolization of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base, removing a proton from the alpha-carbon of the ketone to form an enolate.[1] This leads to the recovery of starting material after the workup.

-

Troubleshooting: Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.[2]

-

-